
1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with ethylamine and methoxyamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxamide: Lacks the ethyl and methoxy substituents, resulting in different chemical properties and reactivity.
N-methylcyclopropane-1-carboxamide: Similar structure but without the ethyl and methoxy groups, leading to variations in its chemical behavior.
1-ethylcyclopropane-1-carboxamide:
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-ethyl-N-methoxy-N-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-4-8(5-6-8)7(10)9(2)11-3/h4-6H2,1-3H3 |
InChI Key |
WZGWWIVUNZUNEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


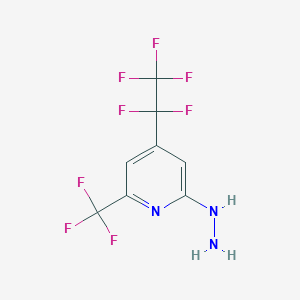
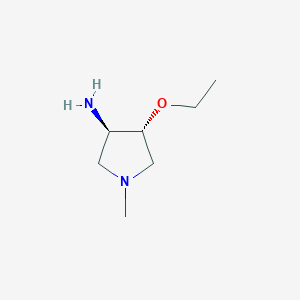
![3-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)propanoic acid](/img/structure/B11760889.png)
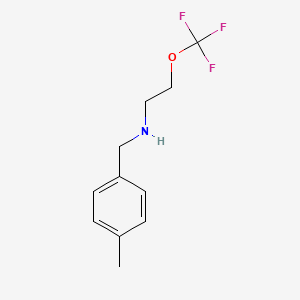
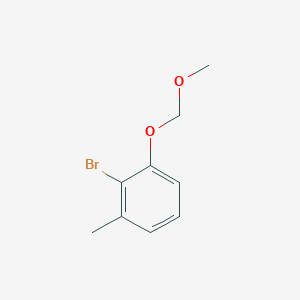
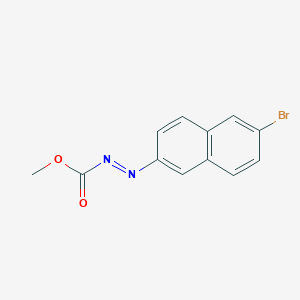
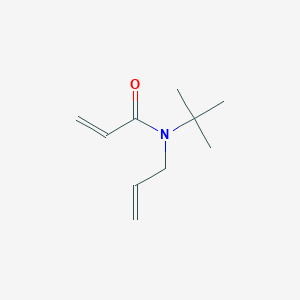
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)
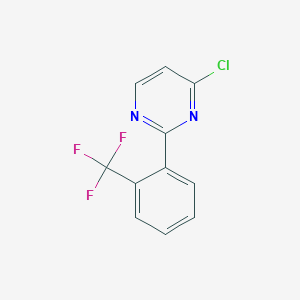
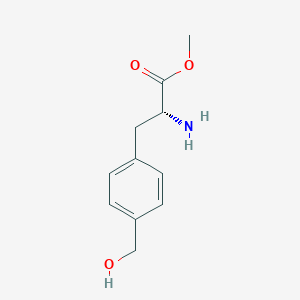
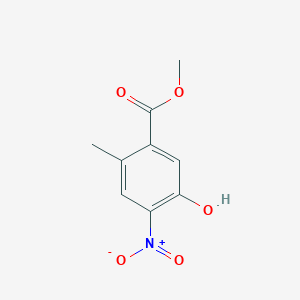
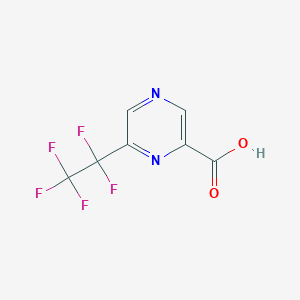
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
